(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with ethyl and dimethyl groups, and a propenoic acid moiety . It is primarily used for research purposes in various scientific fields .
Preparation Methods
The synthesis of 3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 3-ethylphenylhydrazine with 2,5-dimethylfuran to form the pyrrole ring . This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to introduce the propenoic acid moiety . The reaction conditions typically involve the use of a base such as piperidine and an organic solvent like ethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Scientific Research Applications
3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar compounds to 3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid include:
3-(3,4-Dimethoxyphenyl)propionic acid: This compound has a similar structure but with methoxy groups instead of ethyl and dimethyl groups.
3-(2-Ethylphenyl)-2-propenoic acid: This compound shares the propenoic acid moiety but has different substituents on the aromatic ring.
The uniqueness of 3-[1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C17H19NO2
- Molecular Weight : 269.34 g/mol
- IUPAC Name : (E)-3-[1-(3-ethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of 3-ethylphenylhydrazine with 2,5-dimethylfuran to form the pyrrole ring, followed by subsequent reactions to yield the acrylic acid structure .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical as COX enzymes are pivotal in the inflammatory response.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The compound has shown efficacy against various bacterial strains in vitro, indicating its potential as a therapeutic agent in treating infections.
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through several assays, including DPPH and ABTS radical scavenging tests. Initial results suggest that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
The biological activities of this compound can be attributed to its structural features that allow for interactions with specific molecular targets:
- Cyclooxygenase Inhibition : The compound likely inhibits COX enzymes, reducing the production of pro-inflammatory mediators.
- Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, mitigating oxidative damage.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity and potential applications of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Activity | Demonstrated significant DPPH scavenging activity with IC50 values comparable to standard antioxidants . |
Study 2 | Anti-inflammatory Effects | Showed inhibition of COX enzymes in cell-based assays, suggesting potential therapeutic applications in inflammatory diseases . |
Antimicrobial Efficacy | Exhibited antibacterial activity against Gram-positive and Gram-negative bacteria in preliminary tests. |
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(E)-3-[1-(3-ethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H19NO2/c1-4-14-6-5-7-16(11-14)18-12(2)10-15(13(18)3)8-9-17(19)20/h5-11H,4H2,1-3H3,(H,19,20)/b9-8+ |
InChI Key |
NIJPPLZRTIYNSS-CMDGGOBGSA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Origin of Product |
United States |
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